6-(Bromomethyl)pteridine-2,4-diamine
Overview
Description
6-(Bromomethyl)pteridine-2,4-diamine is an organic compound with the chemical formula C7H7BrN6. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of methotrexate derivatives, which are used as antirheumatic agents and pteridine reductase inhibitors .
Mechanism of Action
Target of Action
The primary target of 6-(Bromomethyl)pteridine-2,4-diamine is thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
This compound interacts with its target by inhibiting the function of thymidylate synthase . It also affects membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells .
Biochemical Pathways
By inhibiting thymidylate synthase, this compound disrupts the synthesis of dTMP. This leads to a decrease in the availability of thymidine for DNA synthesis, thereby inhibiting the replication of DNA . The compound also affects the biochemical pathways related to membrane transport and chloride ion influx .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.
Result of Action
The inhibition of DNA replication by this compound can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for cancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with its target . Additionally, the temperature and the presence of other substances in the environment can also affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
6-(Bromomethyl)pteridine-2,4-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme nitroaldolase (EC 1.2.1.22). This compound has been shown to inhibit cell growth in murine leukemia cells . The interaction between this compound and nitroaldolase involves the addition of bromide to isobutyl esters, leading to a benzyl ester intermediate which undergoes an electrophilic attack . This interaction highlights the compound’s potential in biochemical research and therapeutic applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the inhibition of cell proliferation, particularly in tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . Additionally, the compound inhibits DNA synthesis by affecting thymidylate synthase, preventing the production of nucleotides from thymine and dihydrofolate reductase activity . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of thymidylate synthase and dihydrofolate reductase activity . These interactions affect metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function. The compound’s role in these pathways underscores its potential as a therapeutic agent in cancer treatment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-2,4-pteridinol.
Bromination: The 3-amino-2,4-pteridinol is reacted with hydrobromic acid to produce 6-(bromomethyl)-2,4-pteridinol.
Conversion to Diamine: The 6-(bromomethyl)-2,4-pteridinol is then reacted with sodium bisulfite to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(Bromomethyl)pteridine-2,4-diamine undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include hydrobromic acid for bromination and sodium bisulfite for conversion to the diamine.
Scientific Research Applications
6-(Bromomethyl)pteridine-2,4-diamine has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of methotrexate derivatives, which have antirheumatic and anticancer properties.
Biological Studies: The compound is studied for its potential to inhibit enzymes such as nitroaldolase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation.
Chemical Research: It serves as an intermediate in the synthesis of various pteridine derivatives, which are important in the study of biological processes and the development of new drugs.
Comparison with Similar Compounds
6-(Bromomethyl)pteridine-2,4-diamine can be compared with other pteridine derivatives such as:
2,4-Diamino-6-hydroxymethylpteridine: This compound is similar in structure but has a hydroxymethyl group instead of a bromomethyl group.
2,4-Diamino-6-methylpteridine: This derivative has a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
Methotrexate: A well-known antirheumatic and anticancer drug, methotrexate is a derivative of pteridine and shares some structural similarities with this compound[][6].
The uniqueness of this compound lies in its bromomethyl group, which allows for specific chemical modifications and applications in pharmaceutical research.
Properties
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBZALCJHZGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208106 | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59368-16-0 | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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